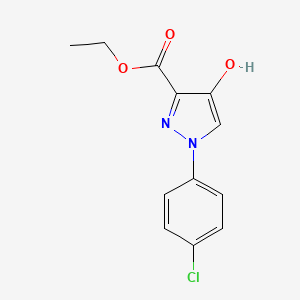
1-(4-Chloro-phenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Chloro-phenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid ethyl ester, commonly known as CP-HEPE, is an organic compound that has been used in scientific research for a variety of purposes. CP-HEPE is a synthetic compound that was first synthesized in 2006 by researchers at the University of Texas at Austin. Since then, CP-HEPE has been used in a variety of scientific research applications, including biochemical and physiological studies, and has been found to have several advantages for lab experiments.
Scientific Research Applications
Heterocyclic Compound Synthesis
The reactivity of derivatives similar to "1-(4-Chloro-phenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid ethyl ester" makes them valuable building blocks for synthesizing a wide range of heterocyclic compounds. These include pyrazolo-imidazoles, thiazoles, spiropyrans, and others. Such compounds are essential in developing new materials and pharmaceuticals due to their diverse biological activities (Gomaa & Ali, 2020).
Biological Activities
Compounds containing the pyrazole moiety, similar to the ester , have shown a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral effects. These activities make them of significant interest in medicinal chemistry for developing new therapeutic agents (Cetin, 2020).
Antioxidant Properties
Hydroxycinnamic acids and their derivatives, including esters like "1-(4-Chloro-phenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid ethyl ester," exhibit significant antioxidant activities. These compounds act as scavengers of free radicals and are of interest for their potential in reducing oxidative stress-related diseases (Shahidi & Chandrasekara, 2010).
Material Science Applications
In material science, derivatives of "1-(4-Chloro-phenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid ethyl ester" can be used to modify surfaces and create new materials with specific properties. The versatility of these compounds in creating biopolymers, ethers, and esters with tailored functionalities is noteworthy for applications ranging from biodegradable materials to drug delivery systems (Petzold-Welcke et al., 2014).
Environmental Science
Phthalic acid esters, structurally related to the compound of interest, have been studied for their occurrence and fate in the environment due to their use as plasticizers. Understanding the environmental impact of these compounds, including their biodegradability and potential as endocrine disruptors, is crucial for assessing and mitigating their effects on ecosystems and human health (Latini, Verrotti, & De Felice, 2004).
properties
IUPAC Name |
ethyl 1-(4-chlorophenyl)-4-hydroxypyrazole-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O3/c1-2-18-12(17)11-10(16)7-15(14-11)9-5-3-8(13)4-6-9/h3-7,16H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVDIBUHUFFFVFX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C=C1O)C2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60352618 |
Source


|
| Record name | Ethyl 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60352618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
34.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26724181 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(4-Chloro-phenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid ethyl ester | |
CAS RN |
26502-56-7 |
Source


|
| Record name | Ethyl 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60352618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-1-[1-(3-chloro-4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B1348858.png)
![2-chloro-1-[1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B1348859.png)
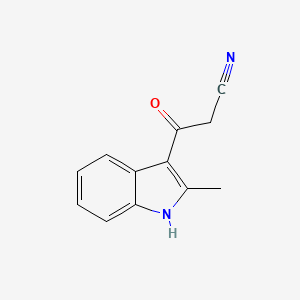
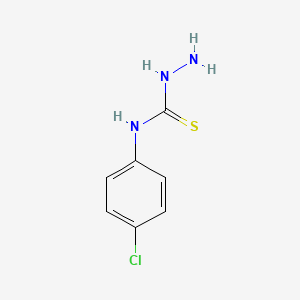
![5-(2-Methoxy-phenylamino)-[1,3,4]thiadiazole-2-thiol](/img/structure/B1348864.png)

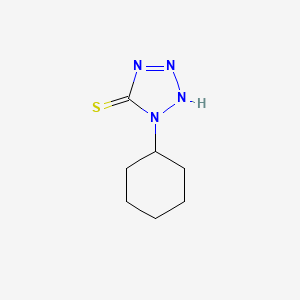
![4-Chloro-5-p-tolyl-thieno[2,3-d]pyrimidine](/img/structure/B1348871.png)
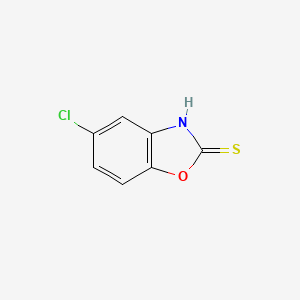
![5-(2,4-Dimethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1348874.png)
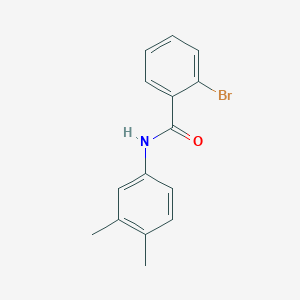
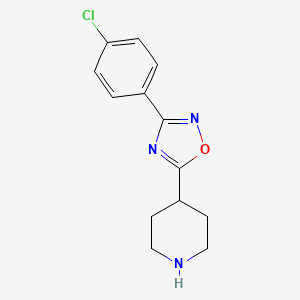
![2-((4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy)acetic acid](/img/structure/B1348895.png)
